molecular formula C9H12N2O3 B1470388 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid CAS No. 2092289-00-2

2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1470388
CAS No.: 2092289-00-2
M. Wt: 196.2 g/mol
InChI Key: FRUUPTNHDJIEFM-UHFFFAOYSA-N
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Description

2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazines under acidic or basic conditions to form the pyrazole ring . The cyclobutyl group can be introduced through various alkylation reactions, while the hydroxy group can be added via hydroxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the pyrazole ring can produce a dihydropyrazole derivative .

Scientific Research Applications

2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid is unique due to its specific structural features, such as the cyclobutyl group and the hydroxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(5-cyclobutyl-3-oxo-1H-pyrazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-8-4-7(6-2-1-3-6)10-11(8)5-9(13)14/h4,6,10H,1-3,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUUPTNHDJIEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=O)N(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(3-cyclobutyl-5-hydroxy-1H-pyrazol-1-yl)acetic acid

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